molecular formula C22H18BrN3O3 B262548 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B262548
M. Wt: 452.3 g/mol
InChI Key: LNCZJNQABXHVHT-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with bromine, methoxy, and methyl groups, along with an oxazolo[4,5-b]pyridine moiety. Its unique structure makes it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps. One common approach includes:

    Bromination: Introduction of the bromine atom to the benzamide core.

    Methoxylation: Addition of the methoxy group.

    Methylation: Introduction of the methyl group.

    Formation of the oxazolo[4,5-b]pyridine moiety: This step involves cyclization reactions to form the oxazolo[4,5-b]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the bromine and methoxy substituents but differs in the aldehyde functional group.

    2-bromo-5-methoxybenzoic acid: Similar bromine and methoxy groups but contains a carboxylic acid functional group.

Uniqueness

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its combination of functional groups and the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18BrN3O3

Molecular Weight

452.3 g/mol

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H18BrN3O3/c1-12-9-14(22-26-20-18(29-22)5-4-8-24-20)6-7-17(12)25-21(27)16-11-15(23)10-13(2)19(16)28-3/h4-11H,1-3H3,(H,25,27)

InChI Key

LNCZJNQABXHVHT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4OC)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)Br

Origin of Product

United States

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